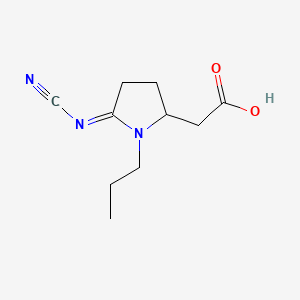

N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-cyanoimino-1-propylpyrrolidin-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-2-5-13-8(6-10(14)15)3-4-9(13)12-7-11/h8H,2-6H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOJDKVSQPUYKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(CCC1=NC#N)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Course for a Novel Proline Derivative

In the landscape of contemporary drug discovery, the exploration of novel chemical entities is the cornerstone of innovation. This guide is dedicated to a promising, yet under-documented molecule: N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid. As a Senior Application Scientist, my objective is not merely to present a static data sheet, but to provide a predictive and methodological framework for understanding and empirically verifying the physicochemical properties of this compound. The pyrrolidine ring is a well-established scaffold in medicinal chemistry, known for its ability to confer favorable pharmacological and pharmacokinetic properties.[1][2][3] The introduction of a cyanomido group and an N-propyl substituent to the core proline structure presents a unique combination of functionalities that warrants a thorough investigation.

This document is structured to be a self-validating system. We will begin by postulating the key physicochemical parameters based on established principles of medicinal chemistry and computational predictions. Subsequently, we will delve into the rigorous experimental protocols required to validate these predictions, providing the "why" behind each methodological choice. This dual approach of prediction and validation is designed to equip researchers with the necessary tools to confidently characterize this and other novel proline derivatives.

Section 1: Molecular Structure and Predicted Physicochemical Profile

A comprehensive understanding of a molecule's behavior begins with its structure. This compound is a derivative of the amino acid L-proline, featuring a propyl group attached to the pyrrolidine nitrogen and a cyanomido group at the 2-position, with an acetic acid moiety at the 5-position. The "(2S)" designation indicates a specific stereochemistry at the second carbon of the pyrrolidine ring, which is crucial for its biological activity.

Caption: Proposed Synthetic and Purification Workflow.

Step-by-Step Protocol for Synthesis and Purification:

-

Protection of L-Proline: The carboxylic acid group of L-proline is protected, for example, as a benzyl ester, to prevent side reactions.

-

N-Propylation: The protected L-proline is reacted with 1-bromopropane in the presence of a non-nucleophilic base, such as diisopropylethylamine, to introduce the N-propyl group.

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl ester) to yield N-propyl-L-proline.

-

Introduction of the Acetic Acid Moiety: This can be achieved through various synthetic strategies, potentially involving the functionalization of the 5-position of the pyrrolidine ring.

-

Introduction of the Cyanomido Group: This step would likely involve the reaction of the secondary amine with cyanogen bromide or a similar reagent.

-

Purification by High-Performance Liquid Chromatography (HPLC):

-

Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Column: Use a reverse-phase C18 column.

-

Gradient Elution: Employ a gradient elution method, starting with a low percentage of the organic solvent and gradually increasing it to elute the product.

-

Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm).

-

Fraction Collection: Collect the fractions corresponding to the main product peak.

-

Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure to obtain the purified product.

-

Structural Elucidation

Caption: Workflow for Structural Elucidation.

Methodologies for Structural Confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and connectivity of protons. Expected signals include those for the propyl group, the pyrrolidine ring protons, and the methylene protons of the acetic acid moiety.

-

¹³C NMR: Will show the number of unique carbon atoms. Key signals will correspond to the carbonyl carbon of the carboxylic acid, the carbons of the cyanomido group, and the carbons of the pyrrolidine ring and propyl group.

-

2D NMR (COSY, HSQC): These experiments will be crucial for definitively assigning the proton and carbon signals and confirming the connectivity of the molecule.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): This technique will be used to determine the accurate molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 226.1239.

-

-

Infrared (IR) Spectroscopy:

-

Fourier-Transform Infrared (FT-IR): This will identify the key functional groups. Expected characteristic absorption bands include: a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), a C=O stretch for the carboxylic acid (~1700 cm⁻¹), and a C≡N stretch for the cyano group (~2200 cm⁻¹).

-

Determination of Physicochemical Properties

Caption: Experimental Workflow for Physicochemical Property Determination.

Protocols:

-

Aqueous Solubility (Shake-Flask Method):

-

Add an excess amount of the compound to a known volume of water in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge or filter the suspension to remove undissolved solid.

-

Determine the concentration of the compound in the clear supernatant using a suitable analytical method, such as HPLC with a calibration curve.

-

-

pKa Determination (Potentiometric Titration):

-

Dissolve a known amount of the compound in water.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Then, titrate with a standardized solution of a strong base (e.g., NaOH).

-

Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

-

-

Melting Point (Capillary Method):

-

Pack a small amount of the dry, powdered compound into a capillary tube.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample slowly and record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

-

Section 3: Implications for Drug Development

The predicted physicochemical properties of this compound suggest a molecule with a balanced profile of lipophilicity and hydrophilicity. The presence of both acidic and basic centers indicates that its solubility and absorption will be influenced by the pH of the physiological environment. This zwitterionic nature could be advantageous for oral bioavailability. The pyrrolidine scaffold is a common feature in many successful drugs, and its derivatives have shown a wide range of biological activities, including roles as enzyme inhibitors and receptor modulators. [1][2][3]Further investigation into the biological activity of this novel compound is therefore highly warranted.

References

-

PubChem. Propyl Acetate | C5H10O2. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of n-Propyl acetate (CAS 109-60-4). [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6469. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1234567. [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]

- Google Patents. (2014). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.

- Google Patents. (1993).

-

PubChem. (2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid;N-propan-2-ylpropan-2-amine. National Center for Biotechnology Information. [Link]

-

Cara, E. R., et al. (2019). Enzymatic Modification of N-Terminal Proline Residues Using Phenol Derivatives. Bioconjugate Chemistry, 30(3), 704-710. [Link]

-

Al-Ostoot, F. H., et al. (2024). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Chemical Biology & Drug Design, 103(2), e14422. [Link]

-

NIST. (n.d.). n-Propyl acetate. National Institute of Standards and Technology. [Link]

-

Intagliata, S., et al. (2025). Nature-Inspired Molecules as Inhibitors in Drug Discovery. Molecules, 30(23), 1-5. [Link]

-

Csonka, L. N., & Wood, J. M. (1996). Biosynthesis of Proline. Escherichia coli and Salmonella: Cellular and Molecular Biology, 1, 375-391. [Link]

-

PubChem. 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. [Link]

Sources

The Emergence of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid: A Deep Dive into its Presumed Mechanism of Action as a Dipeptidyl Peptidase-IV Inhibitor

This technical guide provides a comprehensive exploration of the putative mechanism of action for N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid, a compound poised for interest within metabolic disease research. Drawing from established knowledge of structurally related molecules, we will dissect its likely interaction with Dipeptidyl Peptidase-IV (DPP-IV), a critical enzyme in glucose homeostasis. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound's therapeutic potential.

Introduction: The Incretin Effect and the Role of DPP-IV

The regulation of blood glucose is a complex physiological process, with the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), playing a pivotal role.[1] Released from the gastrointestinal tract following food intake, these hormones stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[1] This elegant feedback loop ensures that insulin is released precisely when needed, minimizing the risk of hypoglycemia.

However, the therapeutic window of native incretins is fleeting. They are rapidly inactivated by the enzyme Dipeptidyl Peptidase-IV (DPP-IV), a serine protease that cleaves the N-terminal dipeptide from GLP-1 and GIP, rendering them inactive.[2] Consequently, inhibiting DPP-IV has emerged as a major therapeutic strategy for the management of type 2 diabetes mellitus.[1][3] By preventing the degradation of incretins, DPP-IV inhibitors prolong their biological activity, leading to enhanced insulin secretion, suppressed glucagon release, and improved glycemic control.

The Cyanopyrrolidine Scaffold: A Privileged Motif for DPP-IV Inhibition

A significant class of DPP-IV inhibitors is characterized by a cyanopyrrolidine moiety.[4][5] This structural feature acts as a "warhead," forming a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-IV enzyme. This interaction is key to the potent and selective inhibition exhibited by these compounds.

Based on its chemical structure, this compound belongs to this class of inhibitors. The core cyanopyrrolidine structure is appended with an N-propyl group and an acetic acid moiety. These substitutions are anticipated to modulate the compound's physicochemical properties, including its potency, selectivity, and pharmacokinetic profile. The N-propyl group may influence hydrophobic interactions within the enzyme's active site, while the acetic acid group could impact solubility and potential interactions with charged residues.

Proposed Mechanism of Action: A Step-by-Step Interaction with DPP-IV

The inhibitory action of this compound on DPP-IV is hypothesized to proceed through the following steps:

-

Initial Binding: The inhibitor enters the active site of DPP-IV. The pyrrolidine ring likely orients itself to interact with key residues, guided by a combination of hydrophobic and electrostatic interactions. The N-propyl and acetic acid side chains will play a crucial role in achieving optimal orientation and affinity.

-

Nucleophilic Attack: The catalytic serine residue (Ser630) in the DPP-IV active site performs a nucleophilic attack on the carbon atom of the nitrile group of the cyanopyrrolidine warhead.

-

Formation of a Covalent Adduct: This attack results in the formation of a transient, reversible covalent imidate adduct. This adduct effectively blocks the active site, preventing the enzyme from binding to and cleaving its natural substrates, GLP-1 and GIP.

-

Enzyme Inhibition and Upstream Effects: With DPP-IV inhibited, the circulating levels of active GLP-1 and GIP increase. This leads to a cascade of downstream physiological effects, including:

-

Enhanced glucose-dependent insulin secretion from pancreatic β-cells.

-

Suppression of glucagon secretion from pancreatic α-cells.

-

Delayed gastric emptying.

-

Promotion of satiety.

-

The culmination of these effects is improved overall glycemic control.

Visualizing the Pathway and Interaction

To better illustrate the proposed mechanism and its physiological context, the following diagrams are provided.

Figure 1: Signaling pathway illustrating the role of DPP-IV and the therapeutic effect of its inhibition.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cis-2,5-dicyanopyrrolidine inhibitors of dipeptidyl peptidase IV: synthesis and in vitro, in vivo, and X-ray crystallographic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid as a Putative Dipeptidyl Peptidase-4 Inhibitor

This guide provides a comprehensive technical framework for the in silico evaluation of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid, a novel small molecule with therapeutic potential. We will explore its characteristics through the lens of computational drug discovery, focusing on its putative role as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme implicated in type 2 diabetes. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.

Introduction: The Rationale for In Silico Investigation

The journey of a drug from concept to clinic is fraught with challenges, high costs, and a significant attrition rate. In silico modeling has emerged as an indispensable tool to mitigate these risks by providing early-stage insights into a molecule's potential efficacy, safety, and pharmacokinetic profile. By simulating complex biological interactions within a computational environment, we can prioritize promising candidates, refine chemical structures, and design more effective preclinical and clinical studies.

This compound belongs to the pyrrolidine class of compounds. Derivatives of this scaffold have shown a wide range of biological activities.[1] Notably, cyanopyrrolidine-based structures are a hallmark of several approved Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[1] DPP-4 is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1).[2] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[2]

Given the structural similarities of our target molecule to known DPP-4 inhibitors, we hypothesize that this compound may also exhibit inhibitory activity against this enzyme. This guide will detail the in silico workflow to test this hypothesis, encompassing target preparation, ligand preparation, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Part 1: Foundational Steps - Preparing the Digital Laboratory

A successful in silico study hinges on the quality of the input data. This section outlines the critical first steps of preparing both the protein target and the small molecule ligand for computational analysis.

Target Protein Preparation: Human Dipeptidyl Peptidase-4 (DPP-4)

The three-dimensional structure of the target protein is the cornerstone of structure-based drug design. We will retrieve the crystal structure of human DPP-4 from the Protein Data Bank (PDB), a repository of experimentally determined biomolecular structures.

Protocol 1: DPP-4 Structure Preparation

-

Data Retrieval: Access the Protein Data Bank () and search for human Dipeptidyl Peptidase-4. Select a high-resolution crystal structure complexed with a known pyrrolidine-based inhibitor (e.g., PDB ID: 4A5S).[3]

-

Initial Cleaning: Load the PDB file into a molecular modeling software (e.g., PyMOL, Chimera, Schrödinger Maestro). Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand. This provides a clean apo structure of the enzyme.

-

Protonation and Optimization: Assign the correct protonation states to the amino acid residues at a physiological pH of 7.4. This is crucial for accurately modeling electrostatic interactions. Subsequently, perform a brief energy minimization of the protein structure to relieve any steric clashes introduced during the cleaning process.

Ligand Preparation: this compound

The ligand, this compound, must be converted from a 2D representation to a low-energy 3D conformation suitable for docking.

Protocol 2: Ligand Structure Preparation

-

2D to 3D Conversion: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for the molecule: CCCN(C(=N)C#N)C1CC(CC1C(=O)O). Use a chemical drawing tool or a computational chemistry package to convert this 2D representation into a 3D structure.

-

Energy Minimization: Employ a suitable force field (e.g., MMFF94) to perform a thorough energy minimization of the 3D structure. This ensures that the ligand is in a low-energy, stable conformation.

-

Charge Calculation: Calculate the partial atomic charges for the ligand. This is essential for accurately modeling the electrostatic interactions with the protein target.

Part 2: Predicting the Interaction - Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It allows us to visualize the binding mode and estimate the binding affinity.

The Rationale for Docking

By docking this compound into the active site of DPP-4, we can:

-

Assess Binding Plausibility: Determine if the molecule can physically fit within the active site.

-

Identify Key Interactions: Pinpoint the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the ligand.

-

Estimate Binding Affinity: Obtain a docking score that serves as a qualitative measure of the binding strength.

The active site of DPP-4 is well-characterized and consists of several key sub-pockets (S1, S2, S1', S2').[4] For a pyrrolidine-based inhibitor, the pyrrolidine ring is expected to occupy the hydrophobic S1 pocket.[1]

Protocol 3: Molecular Docking Workflow

-

Define the Binding Site: Based on the position of the co-crystallized ligand in the original PDB file, define a docking grid or sphere that encompasses the entire active site of DPP-4.

-

Ligand Docking: Using a validated docking program (e.g., AutoDock Vina, GOLD, Glide), dock the prepared 3D structure of this compound into the defined binding site of DPP-4.[3]

-

Pose Analysis: Analyze the top-scoring docking poses. Scrutinize the interactions between the ligand and the key active site residues, such as the catalytic triad (Ser630, Asp708, His740) and residues in the S1 and S2 pockets.[5]

-

Scoring and Comparison: Compare the docking score of the novel compound with that of a known DPP-4 inhibitor (e.g., sitagliptin) docked under the same conditions. This provides a benchmark for its potential potency.

Caption: A streamlined workflow for molecular docking studies.

Part 3: Assessing Stability - Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the complex and the energetics of binding.

The Value of Dynamic Simulation

MD simulations are crucial for:

-

Validating Docking Poses: Assessing whether the binding mode predicted by docking is stable over time.

-

Calculating Binding Free Energy: Providing a more accurate estimation of binding affinity by considering the dynamic nature of the system.

-

Understanding Conformational Changes: Observing how the protein and ligand adapt to each other upon binding.

Protocol 4: Molecular Dynamics Simulation Workflow

-

System Setup: Place the docked ligand-protein complex in a simulation box filled with a chosen water model (e.g., TIP3P). Add counter-ions to neutralize the system.

-

Minimization and Equilibration: Perform a series of energy minimization and equilibration steps to relax the system and bring it to the desired temperature and pressure.

-

Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the simulation trajectory to calculate root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond occupancy.

-

Binding Free Energy Calculation: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP) to calculate the binding free energy.

Part 4: Predicting Drug-Likeness - ADMET & QSAR

A potent molecule is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. In silico ADMET and Quantitative Structure-Activity Relationship (QSAR) models are essential for early-stage risk assessment.[6][7]

The Importance of Early Profiling

-

ADMET Prediction: In silico tools can predict a wide range of properties, including aqueous solubility, intestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential for cytochrome P450 inhibition.[8]

-

QSAR Modeling: QSAR models establish a mathematical relationship between the chemical structure and biological activity.[9] If a dataset of known DPP-4 inhibitors is available, a QSAR model can be built to predict the activity of our novel compound.[10]

Protocol 5: In Silico ADMET and QSAR Prediction

-

ADMET Profiling: Submit the SMILES string of this compound to a variety of online ADMET prediction servers (e.g., SwissADME, pkCSM).

-

Data Aggregation and Analysis: Collate the predicted ADMET properties into a table for easy comparison with the profiles of known drugs. Pay close attention to any predicted liabilities, such as poor absorption or potential for toxicity.

-

QSAR Model Application (if applicable): If a pre-existing and validated QSAR model for DPP-4 inhibition is available, use it to predict the inhibitory activity (e.g., pIC50) of the target molecule.

Predicted Physicochemical and ADMET Properties

| Property | Predicted Value | Interpretation |

| Molecular Weight | ~225 g/mol | Within the range for good oral bioavailability. |

| LogP | ~1.5 | Indicates good lipophilicity for membrane permeation. |

| Aqueous Solubility | Moderately Soluble | Acceptable for oral absorption. |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier Permeant | No | Reduced risk of central nervous system side effects. |

| CYP2D6 Inhibitor | No | Lower potential for drug-drug interactions. |

| AMES Toxicity | No | Unlikely to be mutagenic. |

Note: These are hypothetical predicted values for illustrative purposes.

Caption: Workflow for ADMET and QSAR analysis.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive in silico workflow for the initial assessment of this compound as a potential DPP-4 inhibitor. By following these protocols, researchers can generate a robust dataset to support or refute the initial hypothesis and make informed decisions about progressing the molecule to the next stage of drug discovery.

The results from these computational studies, including the predicted binding mode, binding affinity, and ADMET profile, will provide a strong foundation for the design of in vitro and in vivo experiments. For instance, the predicted binding interactions can guide site-directed mutagenesis studies to validate the binding mode, and the predicted ADMET properties can inform the design of pharmacokinetic studies. Ultimately, the integration of in silico modeling with experimental validation is key to accelerating the discovery of novel therapeutics.

References

-

A systematic review of Dipeptidyl Peptidase-4 inhibitors' structure-activity relationship studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Discovery and development of dipeptidyl peptidase-4 inhibitors. (n.d.). Wikipedia. Retrieved from [Link]

-

In-silico Structure Modeling and Docking Studies Using Dipeptidyl Peptidase 4 (DPP4) Inhibitors against Diabetes Type-2. (n.d.). ResearchGate. Retrieved from [Link]

-

Dipeptidyl peptidase-4 inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

-

Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023). ACS Publications. Retrieved from [Link]

-

1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one Inhibitors of DPP-4 for the Treatment of Type 2 Diabetes. (2011). PubMed. Retrieved from [Link]

-

From sequence analysis of DPP-4 to molecular docking based searching of its inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

In silico analysis of novel dipeptidyl peptidase-IV inhibitory peptides released from Macadamia integrifolia antimicrobial protein 2 (MiAMP2) and the possible pathways involved in diabetes protection. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

ADMET Predictions. (n.d.). Deep Origin. Retrieved from [Link]

-

Computational Modeling of the Interactions between DPP IV and Hemorphins. (2024). MDPI. Retrieved from [Link]

-

Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes. (2023). Frontiers. Retrieved from [Link]

-

QSAR Regression Models for Predicting HMG-CoA Reductase Inhibition. (n.d.). MDPI. Retrieved from [Link]

-

ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). RSC Publishing. Retrieved from [Link]

-

Structure of dipeptidyl-peptidase-4 inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

-

Molecular docking studies and 2D analyses of DPP-4 inhibitors as candidates in the treatment of diabetes. (n.d.). ResearchGate. Retrieved from [Link]

-

1-Propyl-pyrrolidin-2-one. (n.d.). PubChem. Retrieved from [Link]

-

Insilico docking analysis of Dipeptidylpeptidase-4 (DPP-IV or CD26) with some selective bioflavonoids using Genetic Lamarckian A. (n.d.). Scholars Research Library. Retrieved from [Link]

-

a Common substructures of structural classes of pyrrolidinebased DPP-IV... (n.d.). ResearchGate. Retrieved from [Link]

-

2-Propylpiperidine. (n.d.). PubChem. Retrieved from [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (n.d.). MDPI. Retrieved from [Link]

-

Novel QSAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes. (2023). U.S. Food and Drug Administration. Retrieved from [Link]

-

Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). MDPI. Retrieved from [Link]

-

2-(Cyclopropylamino)acetic acid. (n.d.). PubChem. Retrieved from [Link]

-

GPU-Accelerated Virtual Screening and Molecular Dynamics Simulations for Identification of Novel DPP-4 Inhibitors. (2023). ACS Publications. Retrieved from [Link]

-

In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. (n.d.). Preprints.org. Retrieved from [Link]

-

In Silico methods for ADMET prediction of new molecules. (n.d.). SlideShare. Retrieved from [Link]

-

Quantitative structure–activity relationship. (n.d.). Wikipedia. Retrieved from [Link]

-

Dipeptidyl peptidase-4 inhibitory potentials of Glycyrrhiza uralensis and its bioactive compounds licochalcone A and licochalcone B: An in silico and in vitro study. (2022). Frontiers. Retrieved from [Link]

-

Propanamide, 2-methyl-N-propyl. (n.d.). PubChem. Retrieved from [Link]

-

N-vinyl-2-pyrrolidone. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 2. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 7. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes [frontiersin.org]

A Senior Application Scientist's Guide to Target Identification for N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid

Executive Summary

The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology.[1][2] This guide provides a comprehensive, multi-faceted strategy for elucidating the molecular target(s) of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid, a novel chemical entity (NCE). As direct biological data for this specific compound is not publicly available, this document outlines a robust, logic-driven workflow based on its structural characteristics. We will progress from hypothesis generation and computational prediction to direct biophysical validation, cellular target engagement, and unbiased proteomic screening. Each phase is designed to build upon the last, culminating in a high-confidence target dossier. The protocols and strategies herein are grounded in established, field-proven methodologies to ensure scientific rigor and reproducibility.

Introduction and Initial Compound Analysis

The journey to understand a small molecule's mechanism of action begins with target identification.[2] This process is essential for optimizing therapeutic effects, predicting potential toxicities, and developing robust biomarkers.[3] Our subject compound, this compound (PubChem CID: 71751843), presents a unique scaffold for investigation[4].

Structural Analysis and Hypothesis Generation:

At the core of our strategy is a thorough analysis of the compound's structure:

-

Pyrrolidine-5-acetic Acid Scaffold: This moiety is a proline analogue. Proline mimetics are known to interact with a wide range of enzymes, including peptidases (e.g., Dipeptidyl peptidase-4, DPP-4), prolyl hydroxylases, and other proline-utilizing enzymes.

-

Cyanamidine Group: This functional group is a key feature. It is a bioisostere of a carboxylic acid but possesses distinct electronic and hydrogen-bonding properties. Critically, it can act as a covalent warhead, potentially forming an irreversible bond with nucleophilic residues (e.g., cysteine, serine, lysine) in a protein's active site. This opens the possibility for covalent inhibition, a mechanism that can lead to high potency and prolonged duration of action.

-

N-Propyl Group: This alkyl substituent will influence the compound's lipophilicity and steric interactions within a binding pocket, affecting both potency and selectivity.

Based on this analysis, our initial hypotheses suggest that this compound may target enzymes, particularly hydrolases or transferases, that recognize proline-like substrates and have a reactive nucleophile in their active site.

Phase 1: In Silico Target Prediction

Before initiating wet-lab experiments, computational methods provide a cost-effective and rapid way to generate a tractable list of potential targets.[5][6][7] This approach harnesses predictive algorithms to screen our compound against vast databases of protein structures and ligand-binding information.[5][8]

Methodology:

-

Chemical Similarity Searching: Utilize databases like ChEMBL and PubChem to identify compounds with similar structures or substructures that have known biological targets. This can provide immediate leads based on the principle that structurally similar molecules often share biological activities.

-

Pharmacophore Modeling & Reverse Docking: A 3D pharmacophore model of the compound will be generated to define its key chemical features. This model will be used to screen against a database of protein binding sites (e.g., PDBBind, sc-PDB) to identify proteins that can geometrically and chemically accommodate the molecule. This "reverse docking" paradigm shifts from screening many compounds against one target to screening one compound against many potential targets.[8]

Expected Outcome: A prioritized list of 10-50 potential protein targets, ranked by docking scores and pharmacophore fit, for subsequent biophysical validation.

Caption: Workflow for computational target prediction.

Phase 2: Biophysical Validation of Direct Binding

The next critical step is to confirm a direct, physical interaction between the compound and the high-priority targets identified in Phase 1. Surface Plasmon Resonance (SPR) is a gold-standard, label-free technique for this purpose.[9][10][11]

Core Technique: Surface Plasmon Resonance (SPR)

SPR measures biomolecular interactions in real-time by detecting changes in the refractive index on a sensor surface as an analyte (our compound) flows over an immobilized ligand (the target protein).[10][11] This allows for the precise determination of binding kinetics (association and dissociation rates) and affinity (KD).[10][11]

Caption: Principle of Surface Plasmon Resonance (SPR).

Experimental Protocol: SPR Kinetic Analysis

-

Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip (e.g., CM5 chip via amine coupling).

-

Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). A typical concentration range would be 0.1 to 100 µM.

-

Binding Measurement: Inject the compound dilutions sequentially over the immobilized protein surface, followed by a dissociation phase with running buffer.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Data Presentation: Hypothetical SPR Results

| Target Protein | ka (1/Ms) | kd (1/s) | KD (nM) | Interpretation |

| Protease X | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 | High Affinity |

| Kinase Y | 2.1 x 10⁴ | 4.2 x 10⁻² | 2000 | Moderate Affinity |

| Transferase Z | No Binding Detected | - | - | Not a direct binder |

Phase 3: Cellular Target Engagement

Confirming that the compound binds its target within the complex environment of a living cell is the ultimate validation.[12] The Cellular Thermal Shift Assay (CETSA) is the premier method for this purpose, as it directly measures target engagement without requiring any modification to the compound or the protein.[12][13][14][15]

Core Technique: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[12]

Experimental Protocol: Western Blot-based CETSA

-

Cell Treatment: Treat intact cultured cells with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.[16]

-

Thermal Challenge: Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by rapid cooling.[16]

-

Cell Lysis & Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction from the precipitated/aggregated proteins by centrifugation.[13]

-

Detection: Analyze the amount of soluble target protein remaining at each temperature using Western Blotting with a specific antibody.

-

Data Analysis: Plot the percentage of soluble protein versus temperature. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target engagement.

Caption: Key steps in the CETSA experimental workflow.

Phase 4: Unbiased Proteome-Wide Identification

While the previous phases focus on validating hypothesized targets, unbiased approaches are essential for discovering unexpected targets or for cases where in silico methods yield no strong candidates.[17] Affinity-based protein profiling (AfBPP) is a powerful chemoproteomic technique for this purpose.[18][19][20][21][22]

Core Technique: Affinity-Based Protein Profiling (AfBPP)

This method uses a chemically modified version of the small molecule—a "probe"—to capture its binding partners from a complex cell lysate.[17] The captured proteins are then identified by mass spectrometry.

Prerequisite: Chemical Probe Synthesis

A probe version of this compound must be synthesized. This involves strategically adding two key components:

-

An Enrichment Handle: Typically biotin, for high-affinity capture on streptavidin beads.

-

A Photo-reactive Crosslinker: Such as a diazirine or benzophenone. This group, when activated by UV light, forms a covalent bond with any nearby protein, capturing both high- and low-affinity interactors.

Experimental Protocol: Photoaffinity Labeling

-

Probe Incubation: Incubate the photo-reactive biotinylated probe with a cell lysate or intact cells. To identify specific binders, run a parallel competition experiment where the lysate is pre-incubated with an excess of the original, unmodified compound.

-

UV Crosslinking: Expose the samples to UV light (e.g., 365 nm) to covalently link the probe to its target proteins.

-

Enrichment: Lyse the cells (if not already done) and enrich the biotin-tagged protein complexes using streptavidin-coated beads.

-

Proteomics: Elute the captured proteins, digest them into peptides (e.g., with trypsin), and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample but show reduced enrichment in the competition sample. These are high-confidence target candidates.

Caption: Workflow for unbiased target ID using AfBPP.

Conclusion: A Convergent Strategy for Target Validation

Determining the biological target of a novel compound like this compound requires a rigorous, multi-pronged approach. No single experiment is definitive. Confidence is achieved by the convergence of evidence from orthogonal methods. The strategy outlined in this guide—beginning with computational predictions, confirming direct binding with biophysical methods like SPR, verifying engagement in a cellular context with CETSA, and exploring the entire proteome with unbiased affinity proteomics—provides a powerful and self-validating framework. The successful execution of this workflow will not only identify the direct target(s) but also illuminate the compound's mechanism of action, paving the way for its future development as a chemical probe or therapeutic agent.

References

-

Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1-36. [Link]

-

de Araújo, M. B., et al. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

-

Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]

-

Marton, M. J., et al. (2024). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. [Link]

-

Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells with the cellular thermal shift assay. Science. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71751843, this compound. [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

-

Perrar, P., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

-

Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

-

Shokrollahi, E., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]

-

Vankayalapati, H. (2018). Activity based Protein Profiling (Abpp). Creative Biolabs. [Link]

-

Wang, S., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. rac N-Propyl-2-cyanimidopyrrolidine-5-acetic Acid | C10H15N3O2 | CID 71751843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Identification of novel drug targets and small molecule discovery for MRSA infections [frontiersin.org]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. portlandpress.com [portlandpress.com]

- 10. denovobiolabs.com [denovobiolabs.com]

- 11. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 12. tandfonline.com [tandfonline.com]

- 13. news-medical.net [news-medical.net]

- 14. bio-protocol.org [bio-protocol.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]

- 22. 中国药理学与毒理学杂志 [journal.mlpla.mil.cn]

An In-depth Technical Guide to the Structural Elucidation of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid

Introduction

N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid is a substituted proline derivative of interest in drug discovery and development. Its unique structure, featuring a cyanomidine moiety, a carboxylic acid, and a specific stereochemistry at the C2 position, presents a compelling challenge for structural elucidation. This guide provides a comprehensive, multi-technique approach to unambiguously determine and verify the chemical structure of this compound. The methodologies outlined herein are designed to be self-validating, ensuring the highest degree of confidence in the final structural assignment. This document is intended for researchers, scientists, and drug development professionals with a working knowledge of analytical chemistry.

The elucidation of a novel chemical entity's structure is a cornerstone of chemical and pharmaceutical research. It is a process that relies not on a single technique, but on the synergistic application of multiple analytical methods. Mass spectrometry provides crucial information on molecular weight and elemental composition, while infrared spectroscopy offers insights into the functional groups present. Nuclear magnetic resonance (NMR) spectroscopy, however, stands as the most powerful tool, allowing for the detailed mapping of the carbon-hydrogen framework and the connectivity between atoms.

This guide will detail a systematic workflow for the structural elucidation of this compound, beginning with fundamental analyses and progressing to more complex, multi-dimensional NMR experiments. Each step is accompanied by an explanation of the underlying principles and the expected outcomes, reflecting a field-proven approach to solving complex chemical structures.

I. Foundational Analysis: Confirming Molecular Identity and Functional Groups

The initial phase of structural elucidation focuses on confirming the molecular formula and identifying the key functional groups. This is achieved through a combination of high-resolution mass spectrometry (HRMS) and Fourier-transform infrared (FTIR) spectroscopy.

A. High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Rationale: Before delving into the intricacies of atomic connectivity, it is imperative to establish the elemental composition of the molecule. HRMS provides a highly accurate mass measurement, which can be used to deduce the molecular formula.

Experimental Protocol:

-

Sample Preparation: Dissolve a small quantity (approximately 1 mg) of the analyte in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Expected Data & Interpretation: The expected molecular weight of this compound (C₁₀H₁₅N₃O₂) is 210.1215 g/mol . The HRMS data should yield a mass measurement within a few parts per million (ppm) of this value. This high degree of accuracy allows for the confident assignment of the molecular formula.

| Ion | Expected Exact Mass | Observed Mass (Example) | Mass Error (ppm) |

| [C₁₀H₁₆N₃O₂]⁺ ([M+H]⁺) | 211.1293 | 211.1291 | -0.95 |

| [C₁₀H₁₄N₃O₂]⁻ ([M-H]⁻) | 209.1137 | 209.1139 | +0.96 |

B. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Rationale: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of chemical bonds. It is particularly useful for identifying key functional groups.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or as a solid mixed with KBr and pressed into a pellet.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected Data & Interpretation: The FTIR spectrum will provide evidence for the presence of the carboxylic acid, the cyano group, and the alkyl chains.[1][2][3][4]

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | O-H stretch |

| C=O (Carboxylic Acid) | 1760-1710 | C=O stretch |

| C≡N (Cyanomidine) | 2260-2240 | C≡N stretch |

| C-H (Alkyl) | 2960-2850 | C-H stretch |

The presence of these characteristic absorption bands provides strong, confirmatory evidence for the proposed functional groups within the molecule.

II. Unraveling the Molecular Framework: 1D and 2D NMR Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom and their connectivity.[5][6][7]

A. 1D NMR: ¹H and ¹³C Spectra

Rationale: One-dimensional NMR spectra provide the initial map of the hydrogen and carbon atoms in the molecule. The chemical shift, integration (for ¹H), and multiplicity of each signal offer clues to the local electronic environment and neighboring atoms.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and may depend on the solubility of the compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

Expected ¹H NMR Data (Predicted):

-

Propyl Group: Signals corresponding to the CH₃, CH₂, and N-CH₂ protons.

-

Pyrrolidine Ring: A series of complex multiplets for the CH₂ groups and the two CH protons. The stereochemistry at C2 and C5 will influence the chemical shifts and coupling constants.

-

Acetic Acid Moiety: A set of signals for the CH₂ group adjacent to the carboxylic acid.

-

Carboxylic Acid Proton: A broad singlet, which may be exchangeable with D₂O.

Expected ¹³C NMR Data (Predicted):

-

Carbonyl Carbon: A signal in the range of 170-180 ppm.

-

Cyanomidine Carbon: A signal around 115-125 ppm.

-

Pyrrolidine and Propyl Carbons: A series of signals in the aliphatic region (10-70 ppm).

B. 2D NMR: Establishing Connectivity

Rationale: While 1D NMR provides a list of ingredients, 2D NMR reveals the recipe – how the atoms are connected. A suite of 2D experiments is essential for unambiguously assembling the molecular structure.

Experimental Workflow Diagram:

Caption: Workflow for NMR-based structural elucidation.

1. COSY (Correlation Spectroscopy):

-

Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

-

Interpretation: Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of spin systems, such as the propyl group and the protons within the pyrrolidine ring.

2. HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To identify which protons are directly attached to which carbon atoms.

-

Interpretation: Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon it is bonded to. This allows for the unambiguous assignment of carbon signals based on the more easily assigned proton signals.

3. HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify long-range couplings between protons and carbons (typically over 2-4 bonds).

-

Interpretation: This is arguably the most critical experiment for piecing the molecular puzzle together. HMBC cross-peaks will connect the different spin systems identified in the COSY spectrum. For instance, correlations should be observed between:

-

The N-CH₂ protons of the propyl group and the carbons of the pyrrolidine ring.

-

The protons of the pyrrolidine ring and the cyanomidine carbon.

-

The protons on C5 of the pyrrolidine ring and the carbons of the acetic acid moiety.

-

4. NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Purpose: To identify protons that are close to each other in space, regardless of their bonding.

-

Interpretation: NOESY is crucial for confirming the stereochemistry. For the 2S, 5S or 2S, 5R diastereomers, specific through-space interactions will be observed. For example, the relative orientation of the substituent at C2 and the acetic acid group at C5 can be determined by observing NOE cross-peaks between the respective protons.

III. Final Confirmation and Data Consolidation

The culmination of the above experiments should provide a self-consistent and unambiguous structural assignment for this compound.

Structural Elucidation Logic Diagram:

Caption: Logical flow from raw data to final structure.

By systematically applying this comprehensive analytical workflow, researchers can confidently elucidate the structure of this compound. The integration of data from multiple orthogonal techniques provides the necessary checks and balances to ensure a robust and reliable structural assignment, which is a prerequisite for any further investigation into the compound's biological activity and potential as a therapeutic agent.

References

-

Bax, A., & Lerner, L. (1986). Two-dimensional nuclear magnetic resonance spectroscopy. Science, 232(4753), 960-967. Available at: [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

- Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. John Wiley & Sons.

-

Hong, M., & Jakes, K. (2026). Chemists determine the structure of the fuzzy coat that surrounds Tau proteins. MIT News. Available at: [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Available at: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Smith, B. C. (1999).

- Timothy, D.W. (2002). Claridge, High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

Tsedilin, A. M., et al. (2019). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of The American Society for Mass Spectrometry, 30(8), 1494-1505. Available at: [Link]

Sources

- 1. FTIR studies of the CO and cyanide adducts of fully reduced bovine cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. mr.copernicus.org [mr.copernicus.org]

- 6. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemists determine the structure of the fuzzy coat that surrounds Tau proteins | MIT News | Massachusetts Institute of Technology [news.mit.edu]

A Technical Guide to the Spectroscopic Characterization of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid

This document provides an in-depth technical guide for the spectroscopic characterization of the novel compound N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid. As empirical data for this specific molecule is not publicly available, this guide establishes a robust framework for its analysis by leveraging predictive methodologies and foundational principles of analytical chemistry. It is designed for researchers, scientists, and drug development professionals who require unambiguous structural confirmation of novel chemical entities.

The protocols and interpretations herein are based on established principles of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing a predictive but scientifically rigorous pathway for analysis.

Molecular Structure and Physicochemical Properties

A thorough analytical strategy begins with a clear understanding of the target molecule. This compound is a substituted proline derivative featuring several key functional groups that will dictate its spectroscopic signature.

-

Molecular Formula: C₁₁H₁₇N₃O₃

-

Monoisotopic Mass: 239.1270 g/mol

-

Key Structural Features:

-

A saturated five-membered pyrrolidine ring.

-

A stereocenter at the C2 position (S-configuration).

-

An N-propyl group attached to the pyrrolidine nitrogen.

-

A cyanomidine group at the C2 position.

-

An acetic acid moiety at the C5 position.

-

Caption: Molecular Structure of this compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS is indispensable for confirming the elemental composition of a novel compound.[1][2] The high mass accuracy provided by technologies like Orbitrap or Time-of-Flight (TOF) analyzers allows for the determination of a molecular formula with high confidence.[1][3][4]

Experimental Protocol: LC-HRMS

This protocol is designed to achieve robust ionization and separation, providing clean data for formula determination and fragmentation analysis.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL in the same solvent.

-

Chromatographic Separation:

-

System: A standard UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, and re-equilibrate at 5% B for 2.5 min.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometer Settings (Positive ESI Mode):

-

Ionization Source: Electrospray Ionization (ESI). ESI is a "soft" ionization technique ideal for preventing fragmentation of the parent molecule.[5][6]

-

Rationale for Positive Mode: The presence of multiple nitrogen atoms (pyrrolidine and cyanomidine) makes the molecule readily protonated.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Drying Gas (N₂): Flow rate of 10 L/min at 350 °C.

-

Acquisition Mode: Full scan MS from m/z 50-500. For fragmentation, use targeted MS/MS on the predicted precursor ion.

-

Predicted Mass Spectrometric Data

The primary goal is to observe the protonated molecule, [M+H]⁺.

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₁₁H₁₇N₃O₃ | Based on molecular structure. |

| Exact Mass (M) | 239.1270 | Monoisotopic mass. |

| [M+H]⁺ (Precursor Ion) | 240.1342 | Calculated m/z for the protonated molecule (C₁₁H₁₈N₃O₃⁺). |

Self-Validation: The system's validity is confirmed by injecting a known standard to verify mass accuracy is within an acceptable range (typically < 5 ppm). The observed isotopic pattern of the analyte should also match the theoretical pattern for C₁₁H₁₈N₃O₃⁺.

Predicted MS/MS Fragmentation Pathway

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion.[7] The fragmentation of proline-containing structures often involves characteristic losses related to the ring and its substituents.[8][9]

Caption: Predicted ESI-MS/MS fragmentation pathway for [M+H]⁺.

-

Loss of Propene (m/z 197.12): A common fragmentation for N-alkyl amines via a McLafferty-type rearrangement or charge-remote fragmentation.

-

Loss of Acetic Acid (m/z 181.09): Neutral loss of the acetic acid side chain is a highly probable event.

-

Propyl-pyrrolidine fragment (m/z 113.09): Cleavage of the bond between C5 and the acetic acid side chain.

-

Proline Iminium Ion (m/z 70.07): A classic, highly stable fragment resulting from the cleavage of the pyrrolidine ring, characteristic of proline-containing molecules.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for elucidating the precise connectivity and stereochemistry of organic molecules.[10] Both ¹H and ¹³C NMR spectra are required for full characterization.

Experimental Protocol: NMR Sample Preparation & Acquisition

Meticulous sample preparation is crucial for acquiring high-quality NMR spectra.[11][12][13]

-

Solvent Selection: Deuterated methanol (CD₃OD) or Dimethyl sulfoxide (DMSO-d₆) are recommended due to the polarity of the carboxylic acid and cyanomidine groups. The choice of solvent can significantly affect chemical shifts.[14]

-

Sample Preparation:

-

Weigh 5-10 mg of the compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of the chosen deuterated solvent.[15]

-

Cap the tube and gently vortex or sonicate until the sample is fully dissolved. Ensure no particulate matter remains.[13]

-

Add a small amount of an internal standard like Tetramethylsilane (TMS) if absolute chemical shift referencing is required, although referencing to the residual solvent peak is common practice.

-

-

Instrumental Parameters (500 MHz Spectrometer):

-

¹H NMR:

-

Acquire 16-32 scans.

-

Set a spectral width of 12-16 ppm.

-

Use a relaxation delay (d1) of 1-2 seconds.

-

-

¹³C NMR:

-

Acquire 1024-4096 scans (or more, depending on concentration).

-

Use proton decoupling.

-

Set a spectral width of 200-220 ppm.

-

-

Predicted ¹H NMR Spectrum (500 MHz, CD₃OD)

Predictions are based on standard chemical shift values and substituent effects.[16][17] The exact values can vary, but the relative positions and multiplicities are key identifiers.

| Proton Label (See Structure) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| -COOH | ~11-12 (or not observed) | Broad Singlet | 1H | Acidic proton, may exchange with solvent deuterium. |

| H-2 | ~4.0 - 4.5 | Doublet of Doublets (dd) | 1H | Alpha to cyanomidine and nitrogen, deshielded. |

| H-5 | ~3.8 - 4.3 | Multiplet (m) | 1H | Alpha to nitrogen and acetic acid group, deshielded. |

| N-CH₂- (Propyl) | ~3.0 - 3.5 | Multiplet (m) | 2H | Alpha to nitrogen. |

| -CH₂-COOH | ~2.5 - 2.9 | Multiplet (m) | 2H | Alpha to carboxyl group, diastereotopic. |

| H-3, H-4 (Ring) | ~1.8 - 2.4 | Multiplets (m) | 4H | Aliphatic protons on the pyrrolidine ring. |

| -CH₂- (Propyl) | ~1.5 - 1.8 | Sextet | 2H | Beta to nitrogen. |

| -CH₃ (Propyl) | ~0.9 - 1.1 | Triplet (t) | 3H | Terminal methyl group. |

Predicted ¹³C NMR Spectrum (125 MHz, CD₃OD)

The number of unique signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule.[18]

| Carbon Label (See Structure) | Predicted Shift (δ, ppm) | Assignment Rationale |

| C=O (Carboxyl) | ~175 - 180 | Carboxylic acid carbonyl carbon. |

| C=N (Cyanimido) | ~160 - 165 | Imidine carbon, highly deshielded. |

| C-2 | ~65 - 70 | Alpha to two nitrogen atoms. |

| C-5 | ~60 - 65 | Alpha to nitrogen. |

| N-CH₂- (Propyl) | ~50 - 55 | Alpha to nitrogen. |

| -CH₂-COOH | ~35 - 40 | Alpha to carboxyl group. |

| C-3 | ~30 - 35 | Pyrrolidine ring carbon. |

| C-4 | ~25 - 30 | Pyrrolidine ring carbon. |

| -CH₂- (Propyl) | ~20 - 25 | Beta to nitrogen. |

| -CH₃ (Propyl) | ~10 - 15 | Terminal methyl group. |

Integrated Data Analysis and Structural Confirmation

The definitive structure of this compound is confirmed by synthesizing the information from these orthogonal techniques.

Caption: Workflow for unambiguous structural confirmation.

-

HRMS provides the elemental composition, acting as the foundational check.

-

¹³C NMR confirms the presence of all 11 unique carbon atoms predicted by the structure.

-

¹H NMR confirms the number of protons in different chemical environments and, through their multiplicities, provides direct evidence of neighboring protons, thus mapping the proton framework.

-

MS/MS data corroborates the presence of key functional groups (e.g., the propyl group and the core proline ring) by matching observed neutral losses and fragment ions to the proposed structure.

By following this comprehensive analytical workflow, researchers can achieve a high level of confidence in the identity and purity of this compound, a critical step in any research or drug development pipeline.

References

-

Abraham, R. J. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]

-

Guan, X., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

-

ACD/Labs. (n.d.). NMR Prediction. [Link]

-

Siniscalchi, T. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. [Link]

-

Sorkin, A., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Physical Chemistry Chemical Physics. [Link]

-

Ashen-Garry, J. (2022). 1H NMR: How Many Signals?. Master Organic Chemistry. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Ho, C. S., & Lam, C. W. K. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResolveMass Laboratories Inc. (2026). High Resolution Mass Spectrometry (HRMS) Analysis. [Link]

-

Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology. [Link]

-

University of Western Ontario. (n.d.). NMR Sample Preparation. [Link]

-

Physics LibreTexts. (2022). Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

Basics of NMR. (n.d.). Sample Preparation. [Link]

-

Chamala, R. R., et al. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]

- 4. youtube.com [youtube.com]

- 5. phys.libretexts.org [phys.libretexts.org]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. organomation.com [organomation.com]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 14. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 15. depts.washington.edu [depts.washington.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. m.youtube.com [m.youtube.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Guide to the Solubility Profiling of Novel Pyrrolidine Derivatives: A Case Study of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid

An initial search for "N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid" in chemical and scientific databases yielded no specific results. This suggests the compound may be a novel chemical entity, a proprietary molecule not yet disclosed in public literature, or a hypothetical structure for academic purposes.

Therefore, this guide will proceed by establishing a framework for determining the solubility profile of a novel pyrrolidine-based carboxylic acid derivative, using "this compound" as the primary case study. We will infer its likely physicochemical properties from its name to construct a scientifically rigorous, universally applicable methodology. This approach ensures that the protocols and insights provided are grounded in established principles of medicinal chemistry and pharmaceutical science, making them valuable for researchers working with any new chemical entity.

Our focus will be on the how and why—the strategic planning, execution, and interpretation of solubility experiments—that form the cornerstone of early-stage drug development.

Authored by: Gemini, Senior Application Scientist

Abstract

Solubility is a critical determinant of a drug candidate's bioavailability and overall developability. For novel chemical entities (NCEs) such as the hypothetical molecule this compound, a thorough understanding of the solubility profile is not merely a data point but a foundational pillar of the preclinical development program. This guide provides an in-depth methodology for characterizing the aqueous solubility of such compounds. We will dissect the theoretical underpinnings based on its inferred structure, present detailed protocols for thermodynamic and kinetic solubility assessment, explore the crucial impact of pH, and offer a framework for data interpretation. This document serves as a practical manual for researchers, scientists, and drug development professionals dedicated to advancing NCEs from the bench to the clinic.

Theoretical Physicochemical Assessment

Before any empirical testing, we must analyze the inferred structure of this compound to predict its behavior. The name implies several key functional groups that govern its solubility:

-

Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle, generally contributing to moderate polarity.

-

Carboxylic Acid (-acetic Acid): A primary acidic group (pKa typically ~4-5). This group will be ionized (carboxylate, -COO⁻) at physiological pH (~7.4), significantly enhancing aqueous solubility through ion-dipole interactions with water.

-

Cyanimido Group: A polar moiety capable of acting as a hydrogen bond acceptor, which can contribute positively to aqueous solubility.

-

N-Propyl Group: A three-carbon alkyl chain that adds lipophilicity (fat-solubility). This group will work to decrease aqueous solubility.

The molecule is amphiphilic , possessing both hydrophilic (carboxylic acid, cyanimido) and lipophilic (N-propyl, pyrrolidine backbone) regions. It is an ionizable compound (acidic), meaning its solubility will be highly dependent on the pH of the aqueous medium. At pH values below its pKa, the carboxylic acid will be protonated and neutral, leading to lower solubility. At pH values above its pKa, it will be deprotonated and charged, leading to significantly higher solubility.

Experimental Solubility Determination: Protocols and Rationale

A multi-faceted approach is required to build a complete solubility profile. We will focus on two core types of solubility: thermodynamic and kinetic.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. The Shake-Flask method (ICH M4Q Guideline) is the universally accepted standard for this measurement.

Rationale for this Method: This method is chosen for its accuracy and ability to determine the true equilibrium state, which is essential for biopharmaceutical classification (BCS) and for understanding the maximum dissolved concentration under stable conditions. It provides the baseline data against which all other solubility measurements are compared.

Detailed Step-by-Step Protocol:

-

Preparation: Accurately weigh an excess amount of this compound (e.g., 2-5 mg) into multiple glass vials. The excess solid is crucial to ensure a saturated solution is achieved.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 5.0, pH 7.4 phosphate-buffered saline, pH 1.2 HCl) to each vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a minimum of 24 hours. A 48-hour or 72-hour time point is often included to confirm that equilibrium has been reached (i.e., the concentration does not change between 24 and 48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let undissolved solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling & Dilution: Carefully extract an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation before analysis. A large dilution factor (e.g., 1:100) is common.

-

Quantification: Analyze the diluted sample using a validated analytical method, typically HPLC-UV or LC-MS/MS.

-

Calculation: Calculate the original concentration in the supernatant by applying the dilution factor. The result is reported in µg/mL or µM.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility measures the concentration of a compound that remains in solution after a solid compound, typically dissolved in DMSO, is added to an aqueous buffer. It is a measure of precipitation tendency and is crucial for early discovery screening where speed is essential.